2-(4-Methoxyphenyl)-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
Overview
Description
2-(4-Methoxyphenyl)-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a morpholinyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common approach is the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo cyclization with a nitrile to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The morpholinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile.
Reduction: Formation of 2-(4-Methoxyphenyl)-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-{[3-(piperidin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
- 2-(4-Methoxyphenyl)-5-{[3-(pyrrolidin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
- 2-(4-Methoxyphenyl)-5-{[3-(azepan-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
Uniqueness
2-(4-Methoxyphenyl)-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-23-15-5-3-14(4-6-15)17-21-16(13-19)18(25-17)20-7-2-8-22-9-11-24-12-10-22/h3-6,20H,2,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOQOXJAOXLUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3CCOCC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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